![molecular formula C15H13N3O3S2 B2798087 N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1170195-32-0](/img/structure/B2798087.png)

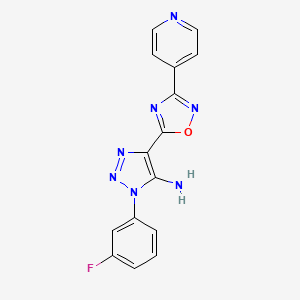

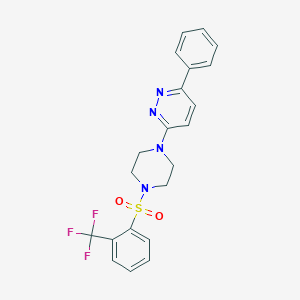

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that likely contains a benzothiazole core structure, which is a system containing a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been studied for their potential anti-inflammatory properties .

Synthesis Analysis

While the specific synthesis process for this compound is not available, benzothiazole derivatives are often synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Applications De Recherche Scientifique

Chemical Properties and Storage

The compound “6,7-Dihydro- [1,4]dioxino [2’,3’:4,5]benzo [1,2-d]thiazol-2-amine” has a molecular weight of 208.24 and is stored at room temperature in a dark place . It’s important to handle this compound with care as it has several hazard statements associated with it, including H302, H312, H315, H319, H332, and H335 .

Enzymatic Synthesis

The chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds, exhibiting significant biological activities . In a study, using 1,4-benzodioxane-2-carboxylic acid methyl ester as the substrate, it was found that mutants A225F and A225F/T103A can catalyze the kinetic resolution of the substrate .

Biofilm Inhibition

One of the halogenated derivatives of the compound showed significant biofilm inhibitory potential against E. coli (70.50% bacterial biofilm growth inhibition) and was also a second most-active compound against B. subtilis (54.88%) .

Inhibition of Cholinestrases and Lipoxygenase Enzymes

The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .

Anti-Oral Cancer Effects

In an in vitro study, the compound “6- n -butoxy-10-nitro-12,13-dioxa-11-azatricyclo [7.3.1.0 2,7 ]trideca-2,4,6,10-tetraene” was found to have anti-oral cancer effects . The study examined the effects and mechanisms of a combined X-ray/SK2 treatment, i.e., X-ray and 6- n -butoxy-10-nitro-12,13-dioxa-11-azatricyclo [7.3.1.0 2,7 ]trideca-2,4,6,10-tetraene (SK2). The X-ray/SK2 treatment exhibited lower viability in oral cancer (Ca9-22 and CAL 27) cells than in normal (Smulow–Glickman, S-G) cells, i.e., 32.0%, 46.1% vs. 59.0%, which showed more antiproliferative changes than with X-ray or SK2 treatment .

Radioresistant Oral Cancer Treatment

Combining different treatments is a common strategy for solving radioresistant oral cancer . The compound “6- n -butoxy-10-nitro-12,13-dioxa-11-azatricyclo [7.3.1.0 2,7 ]trideca-2,4,6,10-tetraene” has been studied in this context .

Propriétés

IUPAC Name |

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S2/c1-7-13(22-8(2)16-7)14(19)18-15-17-9-5-10-11(6-12(9)23-15)21-4-3-20-10/h5-6H,3-4H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDZQLOCCOXAHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]-4-methylaniline](/img/structure/B2798004.png)

amino}-N-methylacetamide](/img/structure/B2798007.png)

![N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2798023.png)

![N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethylsulfanyl)aniline](/img/structure/B2798025.png)